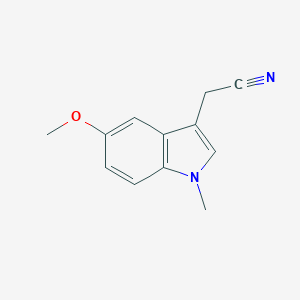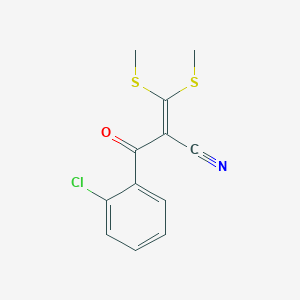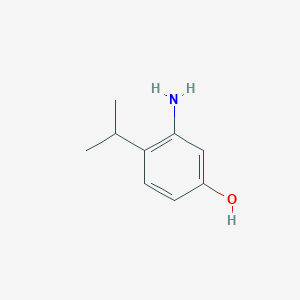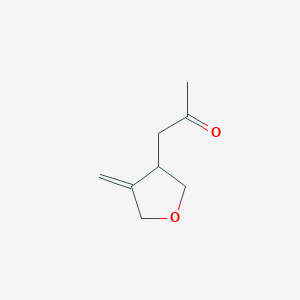
1-(4-Methylideneoxolan-3-yl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylideneoxolan-3-yl)propan-2-one, also known as MOP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MOP is a ketone that is commonly used in organic synthesis and is known for its ability to act as a chiral auxiliary. In
Wirkmechanismus
The mechanism of action of 1-(4-Methylideneoxolan-3-yl)propan-2-one is not fully understood. However, it is believed that 1-(4-Methylideneoxolan-3-yl)propan-2-one acts as a chiral auxiliary by stabilizing the transition state of a reaction, leading to the formation of chiral products. In addition, 1-(4-Methylideneoxolan-3-yl)propan-2-one has been shown to interact with enzymes and proteins, leading to changes in their activity and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-Methylideneoxolan-3-yl)propan-2-one are not well studied. However, it has been shown to have low toxicity and is not considered to be mutagenic or carcinogenic. 1-(4-Methylideneoxolan-3-yl)propan-2-one has also been shown to have low bioavailability, which limits its potential use as a drug.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-Methylideneoxolan-3-yl)propan-2-one in lab experiments include its ability to act as a chiral auxiliary, its ease of synthesis, and its low toxicity. However, the limitations of using 1-(4-Methylideneoxolan-3-yl)propan-2-one include its low bioavailability, which limits its potential use as a drug, and its limited understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Methylideneoxolan-3-yl)propan-2-one. One potential area of research is the development of new methods for the synthesis of 1-(4-Methylideneoxolan-3-yl)propan-2-one and its derivatives. Another area of research is the study of the mechanism of action of 1-(4-Methylideneoxolan-3-yl)propan-2-one, which could lead to the development of new drugs and therapies. Finally, the use of 1-(4-Methylideneoxolan-3-yl)propan-2-one as a chiral auxiliary in asymmetric catalysis reactions could be further optimized, leading to the production of chiral compounds with higher yields and selectivity.
Synthesemethoden
1-(4-Methylideneoxolan-3-yl)propan-2-one can be synthesized through the reaction of 4-methyl-3-oxo-pentanal with ethyl vinyl ether in the presence of a base such as potassium carbonate. This reaction results in the formation of 1-(4-Methylideneoxolan-3-yl)propan-2-one as the major product. The synthesis of 1-(4-Methylideneoxolan-3-yl)propan-2-one is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylideneoxolan-3-yl)propan-2-one has been used in a variety of scientific research applications, including organic synthesis, asymmetric catalysis, and drug discovery. As a chiral auxiliary, 1-(4-Methylideneoxolan-3-yl)propan-2-one has been used to synthesize chiral compounds with high enantioselectivity. In addition, 1-(4-Methylideneoxolan-3-yl)propan-2-one has been used as a ligand in asymmetric catalysis reactions, leading to the production of chiral compounds with high yields and selectivity. 1-(4-Methylideneoxolan-3-yl)propan-2-one has also been used in drug discovery, where it has been shown to have potential as a lead compound for the development of new drugs.
Eigenschaften
CAS-Nummer |
188970-96-9 |
|---|---|
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
1-(4-methylideneoxolan-3-yl)propan-2-one |
InChI |
InChI=1S/C8H12O2/c1-6-4-10-5-8(6)3-7(2)9/h8H,1,3-5H2,2H3 |
InChI-Schlüssel |
VAVZLHCSPBGDAT-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1COCC1=C |
Kanonische SMILES |
CC(=O)CC1COCC1=C |
Synonyme |
2-Propanone, 1-(tetrahydro-4-methylene-3-furanyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



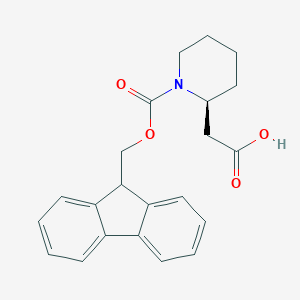
![(2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B67433.png)

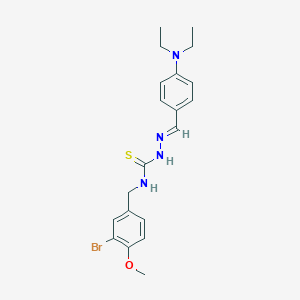
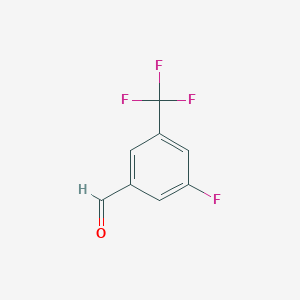
![2-[2-(Bromomethyl)phenyl]-1,3,2-dioxaborinane](/img/structure/B67444.png)
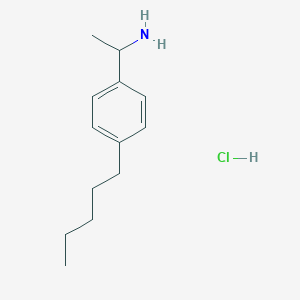
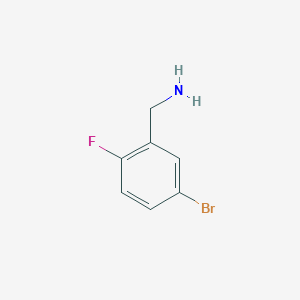

![N-[1-Cyclohexyl-2-(cyclohexylamino)-2-oxoethyl]-N-propylbenzamide](/img/structure/B67453.png)
![2-[3,5-Bis(trifluoromethyl)benzoyl]benzoic acid](/img/structure/B67455.png)
